molecular formula C15H14FN5O3 B2879742 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 863019-61-8

methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

Cat. No.: B2879742
CAS No.: 863019-61-8
M. Wt: 331.307
InChI Key: QIMWZPZWLNXVBL-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a fluorophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst like acetic acid. The reaction is carried out under reflux conditions to form the triazolopyrimidine core.

    Esterification: The resulting triazolopyrimidine intermediate is then esterified with methyl bromoacetate in the presence of a base such as potassium carbonate. This step is typically performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazolopyrimidine core facilitates specific interactions with active sites. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate is unique due to its specific combination of a fluorophenyl group and a butanoate ester, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-3-11(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMWZPZWLNXVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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